

Comparative toxicity assessment of 4-ethylhexan-1-ol and its isomers

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Compound of Interest

Compound Name: 4-ethylhexan-1-ol

Cat. No.: B2670570

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A comparative toxicological assessment of **4-ethylhexan-1-ol** and its isomers is crucial for researchers, scientists, and drug development professionals to understand their relative safety profiles. Due to a scarcity of specific toxicity data for **4-ethylhexan-1-ol**, this guide utilizes data from its well-studied isomer, 2-ethylhexan-1-ol, as a primary reference for comparison, alongside other isomers where data is available.^[1] This approach is common in toxicological assessments where data gaps exist for specific isomers.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for **4-ethylhexan-1-ol** and its isomers. It is important to note that specific data for **4-ethylhexan-1-ol** is largely unavailable, and the data for 2-ethylhexan-1-ol is presented as a surrogate.

Toxicological Endpoint	4-Ethylhexan-1-ol	2-Ethylhexan-1-ol	1-Hexanol
Acute Oral Toxicity (LD50)	No data available	>3000 mg/kg bw (rat, mouse, guinea pig, rabbit)[2]	720 mg/kg (rat)[3], 3210 mg/kg (rat)[4]
Acute Dermal Toxicity (LD50)	No data available	>3000 mg/kg (rabbit) [5]	1500 - 2000 mg/kg (rabbit)[4], 1,500 mg/kg (rabbit)[3]
Acute Inhalation Toxicity (LC50)	No data available	<5 mg/L (rat, 4h)[2], >0.89 - <= 5.3 mg/l (rat, 4h)[6]	> 21 mg/L (rat, 1h)[4]
Skin Irritation	No data available	Moderately irritating[7], Causes skin irritation[6][8][9]	No irritant effect[3]
Eye Irritation	No data available	Severely irritating[7], Causes serious eye irritation[6][8][9]	Irritating effect[3], Causes serious eye irritation[10]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicity assessments.

Acute Oral Toxicity (OECD Guideline 401)

- **Objective:** To determine the median lethal dose (LD50) of a substance after a single oral administration.
- **Test Animals:** Typically, young adult rats of a single strain are used. Animals are fasted prior to dosing.

- **Procedure:** The test substance is administered in a single dose by gavage. A range of dose levels is used, with a specified number of animals per dose group.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals.
- **Data Analysis:** The LD50 is calculated using a statistical method, such as the probit method.

Dermal Irritation (OECD Guideline 404)

- **Objective:** To assess the potential of a substance to cause skin irritation.
- **Test Animals:** Albino rabbits are typically used. A small area of the animal's back is clipped free of fur.
- **Procedure:** A small amount of the test substance is applied to the clipped skin and covered with a gauze patch. The exposure period is typically 4 hours.
- **Observation:** The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
- **Data Analysis:** The severity of the skin reactions is scored, and an overall irritation score is calculated.

Eye Irritation (OECD Guideline 405)

- **Objective:** To evaluate the potential of a substance to cause eye irritation or damage.
- **Test Animals:** Albino rabbits are used.
- **Procedure:** A small, measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.
- **Observation:** The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
- **Data Analysis:** The severity of the ocular lesions is scored, and an overall irritation score is calculated.

Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance, from initial screening to hazard characterization.

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